p-Hydroxy elvitegravir

HIV-1 integrase inhibition metabolite antiviral activity INSTI potency comparison

Validated HPLC methods for elvitegravir require an authenticated M1 reference standard to satisfy ICH Q2(R1) specificity-retention time alone cannot confirm peak identity for regulatory submission. • Resolves all 11 process-related impurities in the validated Elumalai et al. (2024) HPLC method via LogP 3.91 vs. ~5.3 parent • Confirmed process-related (not degradation) impurity per forced degradation studies-directly informs shelf-life specifications • Distinct INSTI resistance profile (H51Y, T66A, E92G vs. raltegravir-class mutations) for cross-resistance screening • Supplied with full structural characterization (NMR, MS) and pharmacopeial traceability (USP/EP)

Molecular Formula C23H23ClFNO6
Molecular Weight 463.9 g/mol
CAS No. 870648-10-5
Cat. No. B192942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxy elvitegravir
CAS870648-10-5
Molecular FormulaC23H23ClFNO6
Molecular Weight463.9 g/mol
Structural Identifiers
SMILESCC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O
InChIInChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1
InChIKeyGNIALGRWHDDBLY-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxy Elvitegravir (Elvitegravir M1, CAS 870648-10-5): A Critical HIV INSTI Metabolite Reference Standard for Analytical and Virological Research


p-Hydroxy elvitegravir (CAS 870648-10-5, synonym Elvitegravir M1, GS-9202) is the major oxidative metabolite of the HIV-1 integrase strand transfer inhibitor (INSTI) elvitegravir, formed via CYP3A4-mediated aromatic hydroxylation at the para-position of the 3-chloro-2-fluorobenzyl ring [1]. It possesses a molecular formula of C23H23ClFNO6 (MW 463.88 Da), one oxygen atom more than the parent drug (C23H23ClFNO5, MW 447.88 Da), with a correspondingly lower predicted LogP of 3.91 [2]. As a pharmacopeially relevant impurity and metabolite reference standard, it supports ANDA/NDA submissions, analytical method validation, and quality control in commercial elvitegravir production .

Why p-Hydroxy Elvitegravir Cannot Be Substituted by Elvitegravir Parent or Other INSTI Analogs Without Analytical and Pharmacological Consequences


Substituting p-hydroxy elvitegravir (M1) with elvitegravir parent drug or other INSTI-class compounds in analytical or virological workflows is not scientifically justifiable. The metabolite exhibits a 5- to 18-fold reduction in antiviral activity relative to the parent in head-to-head antiviral assays [1], carries a distinct resistance selection profile that partially diverges from raltegravir-selected mutations [2], and presents at only ~2.5% of total elvitegravir species in boosted plasma [2]. Its lower LogP (3.91 vs. ~5.3 for elvitegravir) [3] directly alters chromatographic retention behavior, making it an essential, non-interchangeable reference marker in HPLC impurity profiling methods validated for regulatory submissions [4].

Quantitative Comparative Evidence for p-Hydroxy Elvitegravir (M1): Antiviral Potency, Resistance, Pharmacokinetics, Physicochemistry, and Regulatory Utility


Antiviral Potency Deficit: p-Hydroxy Elvitegravir (M1) Exhibits 5- to 18-Fold Lower Activity Than Parent Elvitegravir

p-Hydroxy elvitegravir (M1) is markedly less potent than the parent drug elvitegravir. The authoritative Gelbe Liste pharmaceutical database reports that M1 exhibits a 5- to 18-fold reduction in antiviral activity relative to elvitegravir in standardized antiviral activity tests [1]. For context, the parent elvitegravir has an IC50 of 7.2 nM in cell-free integrase strand transfer assays and antiviral EC50 values ranging from 0.1 to 1.3 nM across HIV-1 clades . Applying the 5- to 18-fold reduction range places the estimated M1 activity well into the double-digit or higher nanomolar range, consistent with the clinical assessment that M1 does not contribute meaningfully to overall antiviral activity in patients [1].

HIV-1 integrase inhibition metabolite antiviral activity INSTI potency comparison

Resistance Mutation Profile: p-Hydroxy Elvitegravir (M1) Selects for Elvitegravir-Signature Mutations Distinct from Raltegravir-Associated Patterns

In resistance selection experiments, p-hydroxy elvitegravir (M1) selected for integrase mutations H51Y, T66A, E92G, and S147G as well as the novel S153F substitution, a profile that closely overlaps with that of the parent elvitegravir [1]. By contrast, elvitegravir parent additionally selected T66I, F121Y, S153Y, and the novel R263K mutation. Crucially, phenotypic analyses of site-directed mutants demonstrated broad cross-resistance between elvitegravir and M1 but more limited cross-resistance to the first-generation INSTI raltegravir [1]. This establishes that M1, despite its lower potency, preserves elvitegravir-class resistance determinants that are distinct from raltegravir-class resistance pathways.

HIV-1 integrase resistance INSTI cross-resistance in vitro resistance selection

Plasma Exposure Contribution: p-Hydroxy Elvitegravir (M1) Represents Only 2.5% of Total Elvitegravir Species in Boosted Human Plasma

When elvitegravir is co-administered with the CYP3A inhibitor ritonavir (standard clinical boosting), the M1 metabolite constitutes only ~2.5% of total circulating elvitegravir species in plasma, while M4 (glucuronide) accounts for ~1% [1]. Without boosting, M1 formation is CYP3A4-dependent and more substantial, but in the clinically relevant boosted state M1 formation is near-completely suppressed—typically falling below the lower limit of quantification in clinical studies [2]. This low systemic exposure, combined with 5- to 18-fold lower intrinsic potency, underpins the consensus that M1 does not contribute to therapeutic antiviral activity [1][2].

pharmacokinetics metabolite exposure therapeutic drug monitoring

Physicochemical Differentiation: p-Hydroxy Elvitegravir (M1) Displays Lower LogP (3.91) Than Parent Elvitegravir (~5.3), Enabling Chromatographic Resolution

The para-hydroxylation that distinguishes M1 from elvitegravir introduces an additional hydrogen bond donor and acceptor, reducing the predicted LogP from ~5.3 (parent elvitegravir) [1] to 3.91 (M1) [2]. This LogP difference of approximately 1.4 log units translates to a predicted ~25-fold difference in octanol-water partitioning, directly impacting reversed-phase HPLC retention time [3]. In the validated HPLC method developed by Elumalai et al. (2024) for elvitegravir and its 11 process-related impurities, this physicochemical divergence enables unambiguous chromatographic resolution of M1 from the parent drug and other impurities under gradient conditions (0.1% TFA in water/acetonitrile), with mass spectrometry-compatible mobile phases [3].

LogP comparison chromatographic retention impurity profiling

Regulatory Reference Standard Utility: p-Hydroxy Elvitegravir (M1) Is Pharmacopeially Traceable and Validated for ANDA/NDA Quality Control Workflows

p-Hydroxy elvitegravir (M1) is supplied as a fully characterized reference standard with traceability against USP and EP pharmacopeial standards, specifically for analytical method development, method validation (AMV), quality control (QC), and regulatory submissions including ANDA and DMF filings . This contrasts with generic elvitegravir API procurement, which lacks impurity-specific certification. The Chromatographia study by Elumalai et al. (2024) further establishes that elvitegravir drug substance contains 11 process-related impurities requiring individual characterization by 1H/13C NMR and ESI–LC–MS [1], of which M1 is a primary metabolite marker. Without a dedicated M1 reference standard, chromatographic peak identity in impurity profiling cannot be reliably confirmed, risking regulatory deficiency in ANDA submissions [1].

reference standard ANDA submission pharmacopeial traceability quality control

Metabolic Pathway Specificity: CYP3A4-Dependent Formation Distinguishes M1 from UGT1A1/3-Dependent M4 and Defines Its Boosted Suppression Profile

p-Hydroxy elvitegravir (M1, GS-9202) is produced exclusively via CYP3A4-mediated aromatic hydroxylation, a pathway distinct from the UGT1A1/3-mediated glucuronidation that generates the M4 metabolite [1][2]. This pathway specificity has a critical pharmacological consequence: when elvitegravir is co-administered with the potent CYP3A inhibitor cobicistat or ritonavir (pharmacokinetic boosting), M1 formation is near-completely suppressed, typically falling below the lower limit of quantification in clinical studies [2]. In contrast, M4 formation via UGT1A1/3 is not directly suppressed by CYP3A inhibition, though its plasma exposure remains <10% of parent AUCτ even in the unboosted state [2]. This differential suppression directly impacts which impurity reference standard is detectable under different analytical conditions, with M1 being the more clinically variable marker depending on boosting status.

CYP3A4 metabolism pharmacokinetic boosting drug-drug interaction metabolite formation pathway

Key Application Scenarios for p-Hydroxy Elvitegravir (M1, CAS 870648-10-5) Grounded in Quantitative Evidence


HPLC Impurity Profiling and System Suitability for Elvitegravir ANDA/NDA Submissions

Procurement of p-hydroxy elvitegravir (M1) as a certified reference standard is essential for demonstrating chromatographic specificity in validated HPLC methods for elvitegravir drug substance and finished product. The ~1.4 LogP unit difference from parent elvitegravir (3.91 vs. ~5.3) [1][2] ensures distinct retention time separation under gradient conditions, and the validated method of Elumalai et al. (2024) encompasses this resolution for all 11 process-related impurities including M1 [3]. Without an authenticated M1 standard, peak identification by retention time alone is insufficient for regulatory acceptance under ICH Q2(R1).

In Vitro Resistance Surveillance and INSTI Cross-Resistance Profiling

For virology groups investigating INSTI resistance pathways, M1 serves as the critical comparator for distinguishing elvitegravir-class resistance mutations (H51Y, T66A, E92G, S147G, S153F) from those associated with raltegravir (N155H, Q148R/H/K, G140S/A, Y143C) [1]. The observation that M1 selects a partially overlapping but distinct mutation set compared to parent elvitegravir—and demonstrates limited cross-resistance to raltegravir—makes it an indispensable tool for resistance mechanism studies and preclinical candidate cross-resistance screening [1].

Bioanalytical Method Development for Therapeutic Drug Monitoring and Pharmacokinetic Studies

In LC-MS/MS method development for elvitegravir TDM, inclusion of the M1 reference standard is mandatory for accurate quantification in clinical samples, particularly in DDI studies where CYP3A4 modulation alters the M1/parent ratio [1]. The near-complete suppression of M1 under cobicistat/ritonavir boosting (below LLOQ) [2] makes M1 a sensitive sentinel marker for assessing CYP3A4-mediated drug interactions. Its plasma exposure of ~2.5% of total elvitegravir species under boosting [3] establishes the required analytical sensitivity range (low ng/mL) for method validation.

Stability-Indicating Method Validation and Forced Degradation Studies

The Chromatographia study by Elumalai et al. (2024) classified all 11 elvitegravir impurities, including M1, as process-related rather than degradation-induced, following intensive stress testing (hydrolytic, oxidative, thermal, photolytic) [1]. This classification means that M1 levels are a function of synthetic route quality rather than storage stability, directly informing shelf-life specification setting and stability-indicating method validation. Procuring M1 as a characterized reference standard allows laboratories to establish whether detected hydroxy impurity originates from the manufacturing process or from oxidative degradation during stability studies [1].

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